Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo-
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Overview
Description
Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of thienopyrimidines combines a thiophene ring fused to a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- typically involves multi-step reactions. One common method includes the condensation of appropriate thiophene derivatives with guanidine or its derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups onto the thienopyrimidine scaffold .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has shown potential as an inhibitor of specific enzymes and receptors, which could be useful in treating diseases like cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase or phosphodiesterase, leading to the disruption of essential cellular processes. The compound may also bind to receptors, blocking their activity and preventing signal transduction pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Thieno(2,3-d)pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Thieno(3,2-d)pyrimidine derivatives: Differ in the position of the thiophene ring fusion.
Pyrido(2,3-d)pyrimidine derivatives: Contain a pyridine ring instead of a thiophene ring
Uniqueness
Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- is unique due to its specific substitution pattern and the presence of both acetic acid and oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
105523-01-1 |
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Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-(5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-5(2-6(12)13)15-9-7(4)8(14)10-3-11-9/h3H,2H2,1H3,(H,12,13)(H,10,11,14) |
InChI Key |
NRULHUOUPOEOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)CC(=O)O |
Origin of Product |
United States |
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